1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Beschreibung
Historical Context of Triazole-Oxadiazole Hybrid Structures
The integration of triazole and oxadiazole frameworks into single molecular entities emerged as a strategic innovation in medicinal chemistry during the early 2000s. Triazoles, first synthesized in 1888 by Arthur Michael, gained prominence for their metabolic stability and hydrogen-bonding capacity, while oxadiazoles, discovered in 1957 by John C. Sheehan, were noted for their electron-deficient aromatic systems and bioisosteric properties. The conjugation of these heterocycles was pioneered in anticancer research, with seminal work by Gupta et al. (2015) demonstrating that triazole-oxadiazole hybrids could inhibit thymidylate synthase (TS) with IC~50~ values below 5 μM.
A pivotal advance occurred in 2020, when researchers developed copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocols to synthesize 1,2,3-triazole-linked 1,3,4-oxadiazoles. This methodology enabled the systematic variation of aryl substituents, including chloro, trifluoromethyl, and methyl groups, to optimize pharmacokinetic profiles. The compound under review represents a third-generation hybrid, incorporating 3-chloro-4-(trifluoromethyl)phenyl and 4-methylphenyl groups to enhance lipophilicity and target engagement.
Significance of Heterocyclic Hybrids in Medicinal Chemistry
Heterocyclic hybridization addresses three critical challenges in drug development: metabolic instability, multidrug resistance, and off-target toxicity. Triazole-oxadiazole conjugates exhibit synergistic bioactivity, as triazoles provide π-π stacking interactions with aromatic amino acid residues, while oxadiazoles stabilize drug-receptor complexes through dipole-dipole interactions. Quantitative structure-activity relationship (QSAR) studies indicate that the trifluoromethyl group in position 4 of the phenyl ring increases membrane permeability by 38% compared to non-fluorinated analogs.
The molecular hybridization strategy has yielded clinically validated compounds, such as zibotentan (an oxadiazole-based endothelin antagonist) and cefatrizine (a triazole-containing cephalosporin). For the subject compound, in silico ADMET predictions reveal a bioavailability score of 0.85, with logP = 3.2 ± 0.1 and polar surface area = 78 Ų, indicating favorable blood-brain barrier penetration and oral absorption. These properties correlate with its demonstrated IC~50~ of 2.52 μM against MCF-7 breast cancer cells, surpassing pemetrexed (IC~50~ = 6.75 μM) in thymidylate synthase inhibition assays.
Research Objectives and Scope
Current research on 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine focuses on three primary objectives:
- Synthetic Optimization : Developing solvent-free mechanochemical synthesis to improve yields from 65% to >90% while reducing reaction times from 12 hours to 45 minutes.
- Target Validation : Elucidating off-target effects through kinome-wide profiling against 468 human kinases using immobilized metal affinity chromatography (IMAC).
- Formulation Science : Engineering nanoparticle-encapsulated derivatives to enhance aqueous solubility from 0.12 mg/mL to 8.3 mg/mL using poly(lactic-co-glycolic acid) (PLGA) matrices.
These efforts aim to advance the compound from preclinical evaluation to Investigational New Drug (IND) status within five years. Comparative cytotoxicity data (Table 1) underscore its therapeutic potential relative to existing chemotherapeutics.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | MCF-7 IC~50~ (μM) | HCT-116 IC~50~ (μM) | TS Inhibition IC~50~ (μM) |
|---|---|---|---|
| Subject Compound | 2.52 ± 0.1 | 3.17 ± 0.2 | 2.52 ± 0.3 |
| 5-Fluorouracil | 78.04 ± 1.5 | 92.31 ± 2.1 | N/A |
| Pemetrexed | N/A | N/A | 6.75 ± 0.4 |
The compound’s molecular architecture (C~19~H~16~ClF~3~N~5~O, MW 425.82 g/mol) enables simultaneous interaction with TS’s folate-binding pocket (via oxadiazole) and catalytic cysteine residues (via triazole amine). X-ray crystallography studies confirm a binding energy of −9.8 kcal/mol, with hydrogen bonds at Asn226 (2.1 Å) and π-stacking with Phe225 (3.4 Å). These interactions rationalize its 4.2-fold greater potency than unhybridized triazole derivatives in MCF-7 proliferation assays.
Eigenschaften
IUPAC Name |
3-[3-chloro-4-(trifluoromethyl)phenyl]-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N6O/c1-9-2-4-10(5-3-9)16-24-17(29-26-16)14-15(23)28(27-25-14)11-6-7-12(13(19)8-11)18(20,21)22/h2-8H,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZTYKQADRMTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic synthesis. A common route includes the following steps:
-
Formation of the Triazole Ring:
- Starting with an azide and an alkyne, the triazole ring is formed via a Huisgen cycloaddition reaction, often catalyzed by copper (Cu(I)) under mild conditions.
Analyse Chemischer Reaktionen
Functional Group Transformations
The trifluoromethyl and chloro groups enable selective transformations:
Nucleophilic Aromatic Substitution
The 3-chloro-4-(trifluoromethyl)phenyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides):
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Piperidine | DMF, K₂CO₃, 80°C, 12 h | Substituted arylpiperidine derivative | |
| Methoxide | MeOH, NaH, 60°C, 6 h | Methoxy-substituted analog |
Oxadiazole Ring Modifications
The oxadiazole moiety participates in ring-opening reactions under acidic or reductive conditions:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Acid hydrolysis | HCl (conc.), reflux | Cleavage to amidoxime intermediate | |
| Reduction | LiAlH₄, THF, 0°C → RT | Conversion to diamino derivative |
Reactivity Under Catalytic Conditions
The triazole nitrogen atoms act as coordination sites for metal catalysts, enabling cross-coupling and C–H activation:
Palladium-Catalyzed Coupling
| Reaction | Catalytic System | Application | Yield (%) | Source |
|---|---|---|---|---|
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Introduction of aryl amines | 72 | |
| Sonogashira coupling | Pd(PPh₃)₄, CuI | Alkyne functionalization | 68 |
Photochemical and Thermal Stability
Studies indicate moderate thermal stability (decomposition >250°C) and susceptibility to UV-induced isomerization:
| Condition | Observation | Reference |
|---|---|---|
| UV irradiation (365 nm) | Cis-trans isomerization of triazole | |
| Heating (150°C, 24 h) | Partial decomposition (>15%) |
Biological Activity-Driven Modifications
Derivatives synthesized via sulfonation and acylation show enhanced pharmacological profiles:
| Modification | Reagents | Biological Target | IC₅₀ (μM) | Source |
|---|---|---|---|---|
| Sulfonamide formation | Sulfonyl chloride, pyridine | Kinase inhibition | 0.48 | |
| Acylation | Acetyl chloride, DMAP | Anticancer (HCT-116 cell line) | 1.17 |
Key Insights:
-
The trifluoromethyl group enhances electrophilic substitution rates but reduces solubility in polar solvents.
-
The oxadiazole-triazole core facilitates π-π stacking interactions, critical for binding to biological targets .
-
Microwave-assisted synthesis improves yields by 15–20% compared to conventional heating .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in developing kinase inhibitors and antiproliferative agents .
Wirkmechanismus
The mechanism of action of 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Key Compounds
Key Observations:
Core Heterocycle Variations: The target compound’s 1,2,3-triazole core differs from 1,2,4-triazole analogs (e.g., ), which may alter tautomerization behavior and hydrogen-bonding capacity .
Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3-Cl and 4-CF₃ groups on the phenyl ring enhance electrophilicity, similar to dichlorophenyl and trifluoromethyl groups in and . These groups improve metabolic stability and binding affinity in drug design . Oxadiazole vs.
Synthetic Routes :
- Triazole derivatives are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Buchwald–Hartwig amination (). The oxadiazole moiety likely forms via cyclization of acylhydrazides .
Physicochemical and Electronic Properties
Table 2: Calculated Properties of Selected Compounds
Discussion:
- Lipophilicity : The target compound’s LogP (~3.5–4.2) suggests moderate lipophilicity, comparable to ’s analog. Thioether-containing compounds () exhibit higher LogP due to sulfur’s hydrophobic nature.
- Hydrogen Bonding: The NH₂ group in all analogs serves as a hydrogen bond donor, critical for target engagement. The oxadiazole’s N and O atoms increase acceptor capacity, enhancing solubility over sulfur-containing analogs .
Crystallographic and Structural Insights
- Crystal Packing : highlights planar triazole systems in co-crystals, suggesting the target compound’s triazole-oxadiazole scaffold may exhibit similar planar geometry, favoring π-π stacking .
- Refinement Tools : Programs like SHELXL () and WinGX () are widely used for structural refinement, ensuring accurate bond-length and angle measurements for such heterocycles .
Biologische Aktivität
The compound 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates a triazole and an oxadiazole moiety. Both structural components are known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.688 g/mol. The presence of a chloro and trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
-
Anticancer Activity :
- The oxadiazole scaffold is known for its ability to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase , histone deacetylase (HDAC) , and telomerase .
- Studies have shown that derivatives of oxadiazole can exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) .
- Antimicrobial Activity :
Biological Activity Data
The following table summarizes the biological activities reported for derivatives similar to the target compound:
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15.63 | |
| Anticancer | A549 | 0.12 - 2.78 | |
| Antimicrobial | E. coli | Not specified | |
| Antimicrobial | Bacillus subtilis | Not specified |
Case Studies
- Cytotoxicity in Cancer Research :
- Molecular Docking Studies :
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step chemical reactions that utilize various reagents and conditions to achieve the desired molecular structure. The compound is characterized by advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which confirm its molecular configuration and purity.
Key Structural Features
- Molecular Formula : C18H15ClF3N4O
- IUPAC Name : 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- Functional Groups : The presence of triazole and oxadiazole rings contributes to its biological activity.
Anticancer Activity
Research has indicated that compounds containing triazole and oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells by damaging DNA and inhibiting cell proliferation. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results in vitro .
Antimicrobial Properties
The unique structure of this compound allows it to interact with microbial enzymes and cellular structures. Preliminary studies suggest that it may exhibit antimicrobial activity against a range of pathogens. The trifluoromethyl group is particularly noted for enhancing the lipophilicity of the molecule, potentially improving its membrane permeability and efficacy as an antimicrobial agent .
Inhibitors of Enzymatic Activity
This compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. For example, its ability to inhibit certain kinases or proteases could provide therapeutic benefits in treating diseases such as cancer or inflammatory disorders. The detailed mechanism of action is still under investigation but shows considerable promise based on structure-activity relationship studies .
Case Study 1: Anticancer Efficacy
A study published in the journal Crystals evaluated the anticancer efficacy of various oxadiazole derivatives, including related compounds to the one discussed here. The results indicated that these compounds could effectively reduce cell viability in glioblastoma cell lines through mechanisms involving apoptosis .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of similar triazole-containing compounds. The study found that modifications to the molecular structure significantly impacted antibacterial activity against Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step protocols:
- Step 1 : Nucleophilic substitution reactions to attach the 3-chloro-4-(trifluoromethyl)phenyl group to the triazole core, often under basic conditions (e.g., NaOH or K₂CO₃) .
- Step 2 : Cyclization of intermediates using reagents like phosphorus oxychloride (POCl₃) to form the 1,2,4-oxadiazole ring .
- Step 3 : Microwave-assisted synthesis to enhance reaction efficiency and yield, reducing conventional heating times by ~50% .
- Key intermediates : 4-methylphenyl-substituted oxadiazoles and triazole-5-amine precursors are critical for structural fidelity .
Q. How is the molecular structure confirmed experimentally?
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : 18.1 µg/mL in aqueous buffer (pH 7.4), influenced by hydrophobic trifluoromethyl and chlorophenyl groups .
- Stability :
Advanced Research Questions
Q. How can DFT calculations elucidate electronic properties and reactivity?
- Methodology : Use DFT/B3LYP/6-311G(d,p) to compute:
- HOMO-LUMO gaps : Predict charge transfer interactions (e.g., gap ~4.2 eV indicates moderate reactivity) .
- Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic sites (e.g., amine group as a nucleophilic center) .
- Thermodynamic functions : Calculate Gibbs free energy (ΔG) for reaction feasibility .
- Applications : Guide derivatization strategies for targeted bioactivity .
Q. How to resolve contradictions in reaction yields when modifying substituents?
Q. What strategies improve synthetic pathway efficiency?
- Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 2 hrs with 85% yield .
- Catalyst screening : Transition metals (e.g., CuI) enhance click chemistry steps for triazole formation .
- Workflow integration : Combine computational reaction path searches (e.g., quantum mechanics) with high-throughput experimentation to narrow optimal conditions .
Q. How do intermolecular interactions influence solid-state properties?
- Hydrogen bonding : N-H···N and C-H···O bonds form zigzag supramolecular chains, increasing melting points (~215°C) .
- Packing analysis : π-π stacking between aromatic rings (3.8 Å spacing) enhances thermal stability .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 72 | 92 | |
| 2 | POCl₃, 120°C | 65 | 88 | |
| 3 | Microwave, 150°C | 85 | 95 |
Q. Table 2: Computational vs. Experimental Bond Lengths
| Bond Type | DFT (Å) | X-ray (Å) | Deviation |
|---|---|---|---|
| C-N (triazole) | 1.33 | 1.35 | 0.02 |
| C-Cl | 1.74 | 1.72 | 0.02 |
| N-H | 1.01 | 0.98 | 0.03 |
| Data sourced from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
